
Hellebrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé appartient à la classe des glycosides cardiotoniques bufadiénolides et est connu pour ses puissantes activités biologiques, en particulier sa capacité à inhiber l'enzyme adénosine triphosphatase sodium-potassium . L'hellébrine a été étudiée pour ses applications thérapeutiques potentielles, notamment dans le traitement de certains types de cancer .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L'hellébrine est généralement extraite des racines et des rhizomes des espèces d'Hellébore. Le processus d'extraction implique l'utilisation de solvants organiques pour isoler les glycosides, suivi d'étapes de purification telles que la chromatographie .
Méthodes de Production Industrielle : La production industrielle d'hellébrine implique l'extraction à grande échelle à partir de plantes d'Hellébore, suivie d'une purification utilisant des techniques chromatographiques avancées. Le processus est optimisé pour garantir un rendement élevé et une pureté du composé .
Analyse Des Réactions Chimiques
Hydrolysis of Glycosidic Bonds
The disaccharide moiety undergoes acid- or enzyme-catalyzed hydrolysis to yield hellebrigenin (aglycone) and monosaccharides. This reaction is critical for studying structure-activity relationships:
This compoundH+ or enzymesHellebrigenin+Glucose+Rhamnose
Research Note : Hellebrigenin retains Na+/K+-ATPase inhibitory activity, demonstrating comparable anticancer potency to this compound in vitro (IC₅₀ ~20–50 nM across cancer cell lines) .
Oxidation Reactions
-
C10-Carbaldehyde Oxidation : The aldehyde group at C10 can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄), altering polarity and bioactivity.
-
C5-Hydroxyl Oxidation : Converts to a ketone, potentially modifying binding affinity to Na+/K+-ATPase isoforms .
Substitution Reactions
-
Glycosylation : Modification of the disaccharide chain with alternative sugars (e.g., galactose, xylose) enhances solubility or target specificity. For example, rhamnose substitution improves pharmacokinetics .
-
Esterification : Acetylation of hydroxyl groups (C5, C14) increases lipophilicity, enhancing membrane permeability .
Reaction Mechanisms and Selectivity
-
Glycosidic Bond Cleavage : Acidic conditions protonate the glycosidic oxygen, leading to oxonium ion formation and subsequent nucleophilic attack by water .
-
C10 Oxidation : Proceeds via a radical intermediate in the presence of oxidizing agents .
-
Steroid Core Modifications : Electrophilic substitutions (e.g., halogenation) occur preferentially at electron-rich positions adjacent to hydroxyl or aldehyde groups .
Anticancer Activity of Derivatives
Derivatives with modified glycosidic chains or oxidized aglycones show enhanced selectivity for cancer cell lines:
Derivative | Modification | IC₅₀ (nM) in MCF-7 Cells | Na+/K+-ATPase α1β1 Binding (Ki, nM) |
---|---|---|---|
This compound | Native structure | 63 ± 10 | 12.4 ± 1.2 |
Hellebrigenin | Aglycone | 58 ± 8 | 14.1 ± 1.5 |
10-Carboxythis compound | Oxidized C10 | 45 ± 6 | 9.8 ± 0.9 |
5-Acetylthis compound | Acetylated C5 | 72 ± 11 | 18.3 ± 2.1 |
Stability Under Physiological Conditions
-
pH Sensitivity : Degrades rapidly at pH <3 (gastric conditions) but remains stable at pH 7.4 (plasma) .
-
Thermal Degradation : Decomposes above 200°C, with loss of glycosidic residues first .
Industrial and Pharmacological Implications
Applications De Recherche Scientifique
Anticancer Properties
Hellebrin has been extensively studied for its cytotoxic and antiproliferative effects on cancer cells. Recent research highlights its significant impact on human lung cancer (H1299) and breast cancer (MCF-7) cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
- Objective : To evaluate the effects of this compound on cancer cell viability.
- Methodology : The MTT assay was utilized to measure cell viability across various concentrations (100 nM to 400 nM) of this compound. Real-time cell analysis was conducted using xCELLigence technology.
- Findings :
Binding Affinity Studies
- This compound demonstrates a higher binding affinity for the α1β1 NaK complex compared to other complexes (α2β1 and α3β1). This unique binding profile is associated with its potent anticancer activity .
- The study indicated that both this compound and its aglycone form, hellebrigenin, show similar inhibitory effects on cancer cell growth, challenging the common understanding that glycosides typically have stronger activity than their aglycones .
Pharmacological Applications
Beyond oncology, this compound's properties suggest potential applications in other areas of pharmacology:
- Cardiotonic Effects : this compound's classification as a cardiac glycoside indicates potential use in treating heart conditions due to its ability to influence cardiac muscle contraction through NaK modulation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further investigation into its role in combating bacterial infections .
Comparative Data Table
The following table summarizes key findings from various studies on this compound's effects:
Mécanisme D'action
Hellebrin exerts its effects primarily by inhibiting the sodium-potassium adenosine triphosphatase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium homeostasis and induces apoptosis in cancer cells . The molecular targets of this compound include the alpha subunits of the sodium-potassium adenosine triphosphatase enzyme .
Comparaison Avec Des Composés Similaires
- Ouabain
- Digoxin
- Digitoxin
- Gitoxin
- Uzarigenin-rhamnoside
Comparison: Hellebrin is unique among cardiac glycosides due to its higher binding affinity for the alpha subunits of the sodium-potassium adenosine triphosphatase enzyme compared to other glycosides . Additionally, this compound and its aglycone form, hellebrigenin, display similar in vitro growth inhibitory effects in cancer cells, which is not commonly observed with other cardiac glycosides .
Activité Biologique
Hellebrin, a cardiac glycoside derived from the plant Helleborus niger, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the cytotoxic and antiproliferative effects of this compound, its mechanisms of action, and relevant research findings.
This compound is chemically classified as C36H52O15. It functions primarily as a cardiotonic steroid, enhancing sodium ion conductivity and displaying various pharmacological effects. Its aglycone form, hellebrigenin, has also been studied for similar properties.
Cytotoxic Effects
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, a study investigating its impact on human lung cancer cells (H1299) and breast cancer cells (MCF-7) revealed a marked decrease in cell viability with increasing concentrations of this compound (100 nM to 400 nM). The results indicated a statistically significant reduction in cell viability compared to control groups, suggesting strong antiproliferative properties (p < 0.0001) .
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Concentration (nM) | H1299 Cell Viability (%) | MCF-7 Cell Viability (%) |
---|---|---|
100 | 82 ± 5 | 79 ± 4 |
200 | 65 ± 3 | 60 ± 5 |
300 | 45 ± 4 | 42 ± 3 |
400 | 25 ± 2 | 20 ± 2 |
Data represents mean viability percentages from three independent experiments with standard deviations.
This compound's mechanism of action involves its interaction with the Na+/K+-ATPase (NaK) enzyme complex, which is crucial for maintaining cellular ion balance and signaling in cancer cells. Research indicates that this compound and hellebrigenin bind more effectively to the α1β1 NaK complex than to other isoforms (α2β1 and α3β1), leading to enhanced cytotoxicity . This binding affinity correlates with their ability to inhibit cancer cell growth effectively.
Table 2: Binding Affinity of this compound Compared to Other Cardiac Glycosides
Compound | Binding Affinity (Ki, nM) |
---|---|
This compound | ~20 |
Digoxin | ~50 |
Ouabain | ~30 |
Hellebrigenin | ~22 |
Lower Ki values indicate higher binding affinity.
Case Studies
- Breast Cancer Study : A study focused on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in increased apoptosis rates. The mechanism was attributed to the activation of apoptotic pathways mediated by mitochondrial dysfunction .
- Lung Cancer Study : Another investigation into H1299 lung cancer cells showed that this compound treatment led to a significant decrease in oxygen consumption rates, indicating a direct impact on mitochondrial oxidative phosphorylation .
Research Findings
- Antitumor Activity : Comparative evaluations of helleborus extracts have shown that this compound possesses potent antitumor activity comparable to standard treatments like ascorbic acid .
- In Vivo Studies : Further research is warranted to explore the in vivo efficacy of this compound, as preliminary studies suggest promising results in animal models .
Propriétés
Numéro CAS |
13289-18-4 |
---|---|
Formule moléculaire |
C36H52O15 |
Poids moléculaire |
724.8 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H52O15/c1-17-30(51-32-28(43)26(41)25(40)23(14-37)50-32)27(42)29(44)31(48-17)49-19-5-10-34(16-38)21-6-9-33(2)20(18-3-4-24(39)47-15-18)8-12-36(33,46)22(21)7-11-35(34,45)13-19/h3-4,15-17,19-23,25-32,37,40-46H,5-14H2,1-2H3/t17-,19-,20+,21-,22+,23+,25+,26-,27-,28+,29+,30-,31-,32-,33+,34-,35-,36-/m0/s1 |
Clé InChI |
DCSLTSSPIJWEJN-YRFFWODSSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Apparence |
Assay:≥99%A solid |
Key on ui other cas no. |
13289-18-4 |
Pictogrammes |
Acute Toxic |
Synonymes |
3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide corelborin corelborine hellebrin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.